molecular formula C12H14Cl2N2O3S B4659588 (2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4659588
M. Wt: 337.2 g/mol
InChI Key: KRWGBXQNFYDYBC-UHFFFAOYSA-N
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Description

(2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a chemical compound with a complex structure that includes a dichlorophenyl group and a piperazine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor This precursor is then reacted with a piperazine derivative under specific conditions to introduce the piperazine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The dichlorophenyl group and the piperazine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The methylsulfonyl group can enhance the compound’s solubility and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DICHLOROPHENYL METHYLSULFONYLMETHYL SULFONE
  • 2,5-DICHLOROPHENYL N-(3-CHLOROPHENYL)CARBAMATE
  • 2,5-DICHLOROPHENYL N-(2,6-DICHLOROPHENYL)CARBAMATE

Uniqueness

Compared to similar compounds, (2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both the dichlorophenyl and piperazine moieties, which can confer distinct biological activities and chemical properties. The methylsulfonyl group further differentiates it by enhancing its solubility and stability.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-8-9(13)2-3-11(10)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGBXQNFYDYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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